molecular formula C15H23NO2 B4519832 N-isopropyl-2-(2-isopropylphenoxy)propanamide

N-isopropyl-2-(2-isopropylphenoxy)propanamide

Cat. No.: B4519832
M. Wt: 249.35 g/mol
InChI Key: DSYHMNWBHJEHAM-UHFFFAOYSA-N
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Description

N-isopropyl-2-(2-isopropylphenoxy)propanamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.172878976 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Effects on Cancer Development and Chemotherapy

N-isopropyl-2-(2-isopropylphenoxy)propanamide, commonly known as Propofol, shows potential effects on cancer development and chemotherapy. Studies suggest that Propofol may influence cancer progression through various mechanisms, including the regulation of microRNAs and long non-coding RNAs. It also impacts several signaling pathways such as hypoxia-inducible factor-1α, mitogen-activated protein kinase, nuclear factor-kappa B, and nuclear factor E2-related factor-2 pathways. Furthermore, Propofol is known to modulate the immune system's function, which could have implications for cancer therapy and patient outcomes. However, the exact relationship between Propofol and cancer requires further investigation through animal studies and clinical trials (Jiang, Liu, Huang, Zhang, & Kang, 2018).

Antioxidant Potential

The antioxidant properties of Propofol have been examined in vitro, revealing its ability to act as a free radical scavenger, similar to phenol-based antioxidants. Propofol's antioxidant activity is significant, allowing it to scavenge multiple radical species at various concentrations. This property is comparable to that of endogenous antioxidants like alpha-tocopherol (vitamin E), making it a candidate for further research into its protective effects against oxidative stress (Murphy, Myers, Davies, Webster, & Jones, 1992).

Modulation of GABAA Receptors

Propofol's impact on GABAA receptor activation and desensitization has been studied, highlighting its role in enhancing inhibitory synaptic transmission. This effect could be associated with its anesthetic and sedative properties, making it a subject of interest for understanding the mechanisms underlying its clinical use. The research shows that Propofol shifts the dose-response curve of GABA-activated currents, suggesting a potentiation of GABAergic neurotransmission, which is central to its pharmacological effects (Orser, Wang, Pennefather, & MacDonald, 1994).

Neuroprotective Properties

Investigations into Propofol's clinical pharmacology reveal neuroprotective effects, which are particularly relevant in anesthesia and critical care settings. Propofol reduces cerebral blood flow and intracranial pressure, exhibits antioxidant and anti-inflammatory properties, and may protect the brain from ischemic injury. These findings underscore its utility beyond sedation, suggesting potential roles in managing conditions involving cerebral ischemia and reperfusion injury (Kotani, Shimazawa, Yoshimura, Iwama, & Hara, 2008).

Properties

IUPAC Name

N-propan-2-yl-2-(2-propan-2-ylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-10(2)13-8-6-7-9-14(13)18-12(5)15(17)16-11(3)4/h6-12H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYHMNWBHJEHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.